Potassium (2-acetoxyethyl)trifluoroborate

描述

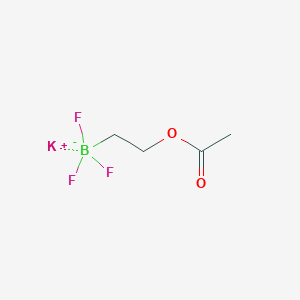

Potassium (2-acetoxyethyl)trifluoroborate is an organoboron compound with the molecular formula C4H7BF3KO2. It is a member of the trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis and medicinal chemistry due to its unique properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

Potassium (2-acetoxyethyl)trifluoroborate can be synthesized through the reaction of 2-acetoxyethylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as trifluoroborates are sensitive to hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under inert conditions to maintain stability .

化学反应分析

Types of Reactions

Potassium (2-acetoxyethyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.

Major Products

The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution yields various substituted organic molecules .

科学研究应用

Cross-Coupling Reactions

Cross-coupling reactions are pivotal in the formation of carbon-carbon bonds, and potassium (2-acetoxyethyl)trifluoroborate has shown significant utility in this area:

- Suzuki-Miyaura Coupling : This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides. For instance, this compound can be coupled with various aryl bromides under palladium catalysis, yielding substituted aromatic compounds. Studies indicate that reaction conditions such as the choice of base and solvent significantly affect the yield and selectivity of the products .

- Optimization of Reaction Conditions : Research has demonstrated that using potassium carbonate as a base in a mixed solvent system (e.g., toluene/H2O) can enhance the efficiency of the cross-coupling process. For example, a systematic study showed optimal yields when employing 2 mol% of Pd(OAc)₂ and 4 mol% of RuPhos as catalysts .

Nucleophilic Additions

This compound also finds application in nucleophilic addition reactions:

- Addition to Aldehydes : The compound can be utilized in rhodium-catalyzed 1,2-additions to aldehydes, providing access to chiral alcohols. This method allows for the introduction of complex functionalities into molecular frameworks while maintaining stereochemical integrity .

- Formation of Aminoalkyl Compounds : The compound can be employed to synthesize β-aminoalkyl derivatives through cross-coupling with electrophiles such as isocyanates or azides, thereby expanding the library of bioactive compounds .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Pd(OAc)₂/RuPhos | Up to 85 |

| Rh-Catalyzed Addition | Aldehyde | [RhCl(cod)]₂ | Up to 90 |

| Aminoalkylation | Isocyanate | Pd(OAc)₂/RuPhos | Varied |

Case Study 1: Synthesis of Substituted Aromatics

In a notable study, this compound was successfully coupled with various aryl bromides to synthesize substituted aromatic compounds. The reaction was optimized by varying the palladium catalyst and base concentrations, resulting in high yields of products suitable for further functionalization.

Case Study 2: Chiral Alcohol Synthesis

Another study focused on the use of this trifluoroborate compound in rhodium-catalyzed additions to aldehydes, leading to the formation of chiral alcohols with excellent enantioselectivity. The methodology highlights the potential for developing complex molecules with specific stereochemical configurations.

作用机制

The mechanism of action of potassium (2-acetoxyethyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

相似化合物的比较

Similar Compounds

- Potassium (acetoxymethyl)trifluoroborate

- Potassium (2-acetoxypropyl)trifluoroborate

- Potassium (2-acetoxybutyl)trifluoroborate

Uniqueness

Potassium (2-acetoxyethyl)trifluoroborate is unique due to its specific reactivity and stability. Compared to other trifluoroborates, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .

生物活性

Potassium (2-acetoxyethyl)trifluoroborate is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its reactivity, specificity in biochemical reactions, and implications for bioconjugation and drug development.

This compound belongs to the class of trifluoroborates, which are known for their ability to participate in nucleophilic addition reactions. This compound exhibits amine-specific reactivity, making it a valuable tool in bioconjugation processes. Recent studies have demonstrated that this compound can selectively react with amines under physiological conditions, while showing high stability against other nucleophiles such as thiols .

Table 1: Summary of Reactivity of this compound

| Nucleophile | Reactivity | Comments |

|---|---|---|

| Amine (e.g., pyrrolidine) | High | Forms stable conjugates with high yield |

| Thiol | Low | No significant reaction observed |

| C-terminal amino acids | Variable | Selective reactivity with N-terminal cysteine |

The mechanism by which this compound reacts with amines involves a 1,4-conjugate addition pathway. The compound acts as an electrophile, where the boron atom facilitates the formation of a stable bond with the nucleophilic amine. Density functional theory (DFT) calculations indicate that the reaction proceeds through a transition state stabilized by hydrogen bonding interactions .

Case Studies Demonstrating Biological Activity

Several case studies illustrate the practical applications of this compound in biological systems:

- Bioconjugation in Peptides : In a study involving various N-terminal amino acid esters, this compound was incubated under physiological conditions. The results showed that it effectively modified peptides without affecting the integrity of the backbone, highlighting its utility in peptide synthesis and modification .

- Fluorescent Probes : Another investigation focused on developing fluorescent probes using alkynone β-trifluoroborates. These compounds exhibited significant fluorescence enhancement upon reaction with amines, suggesting potential applications in bioimaging and diagnostics .

- Stability Studies : Research on the stability of this compound revealed that it remains stable in various pH environments and is resistant to degradation under oxidative conditions. This stability is crucial for its application in biological settings where conditions can vary significantly .

Implications for Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its selectivity for amines allows for targeted modifications of pharmaceutical compounds, potentially enhancing their efficacy and reducing side effects. Additionally, its stability under physiological conditions suggests that it could be used in drug delivery systems where maintaining compound integrity is essential.

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Drug Modification | Targeted conjugation to enhance drug properties |

| Bioimaging | Development of fluorescent probes for imaging |

| Bioconjugation | Modification of peptides and proteins |

属性

IUPAC Name |

potassium;2-acetyloxyethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXOSUAJRCOQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408168-77-3 | |

| Record name | Borate(1-), [2-(acetyloxy)ethyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408168-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。